molecular formula C20H21N3O4 B2811069 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 896370-56-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2811069
CAS No.: 896370-56-2
M. Wt: 367.405
InChI Key: BLQYTKBILOCNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzamide derivative, featuring a pyrrolidin-3-one core substituted with 3,4-dimethylphenyl and 2-methyl-3-nitrobenzamide groups, is designed as a building block for the development of novel therapeutic agents . Compounds within this structural class are frequently explored for their potential to modulate the activity of G protein-coupled receptors (GPCRs) , which are a major family of drug targets involved in a vast array of physiological processes . Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules aimed at treating various disorders . The presence of the nitro and amide functional groups provides handles for further chemical modification, allowing for the optimization of properties like potency and selectivity. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-7-8-16(9-13(12)2)22-11-15(10-19(22)24)21-20(25)17-5-4-6-18(14(17)3)23(26)27/h4-9,15H,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYTKBILOCNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to generate reactive intermediates that can damage microbial DNA. For instance, similar nitro derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundPathogen TargetedMechanism of Action
Nitro derivativesStaphylococcus aureusDNA damage via reactive intermediates
Nitro derivativesPseudomonas aeruginosaCovalent binding to nucleic acids

2. Anti-inflammatory Activity

Research indicates that nitrobenzamide derivatives can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like IL-1β and TNF-α. One study highlighted that a related compound demonstrated significant inhibition of iNOS, suggesting potential therapeutic applications in inflammatory diseases .

Inhibitory TargetCompoundEffect
iNOSNitrobenzamide derivativePotent inhibitor
COX-2Nitrobenzamide derivativeAnti-inflammatory activity

3. Antitumoral Activity

This compound has shown promise as an anticancer agent. Its activity is believed to be linked to the hypoxic conditions often found in tumors, which can activate nitro compounds selectively within cancer cells. The presence of the nitro group at specific positions enhances the compound's reactivity and potential efficacy against cancer cells .

Cancer TypeMechanism of Action
VariousActivation under hypoxia leading to selective toxicity

Study 1: Antimicrobial Efficacy

In a controlled study, various nitrobenzamide derivatives were tested against common bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency. The compound exhibited notable activity against Gram-positive bacteria, confirming its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. Results showed a marked reduction in inflammatory markers and improvement in clinical signs of inflammation, supporting its use as a therapeutic candidate for inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide C₂₁H₂₁N₃O₄ 3,4-dimethylphenyl, 2-methyl-3-nitro Undetermined -
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, methoxymethyl Herbicide
Pretilachlor C₁₇H₂₆ClNO₂ 2,6-diethylphenyl, propoxyethyl Herbicide
Example 53 (Patent compound) C₂₉H₂₃F₂N₅O₄S Fluorophenyl, chromenone Anticancer candidate
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide C₁₇H₂₆D₇N₂O 2,6-dimethylphenyl, piperidine Isotope-labeled agent

Substituent Effects on Bioactivity

  • Herbicidal Acetamides: Alachlor and pretilachlor feature chloro and alkoxy groups, which are critical for inhibiting fatty acid elongation in weeds . The target compound’s nitro group may reduce herbicidal potency due to diminished electrophilicity compared to chlorine but could introduce novel modes of action.
  • Aromatic Substitution Patterns : The 3,4-dimethylphenyl group in the target compound contrasts with the 2,6-diethylphenyl groups in alachlor. Steric and electronic differences here may alter binding to target enzymes like acetolactate synthase (ALS).
  • Heterocyclic Core: The pyrrolidinone ring’s puckering (quantified via Cremer-Pople coordinates ) likely enhances conformational adaptability compared to rigid chromenone systems in Example 53 .

Physicochemical Properties

  • Thermal Stability : Melting points (MPs) of analogous compounds (e.g., Example 53: MP 175–178°C ) suggest the target compound may exhibit similar thermal behavior, though experimental data are lacking.

Conformational and Crystallographic Insights

  • Ring Puckering: The pyrrolidinone ring’s nonplanar conformation can be described using amplitude (q) and phase (φ) parameters .
  • Comparative Analysis: Unlike alachlor’s planar acetamide backbone, the target compound’s pyrrolidinone introduces a three-dimensional scaffold, which may enhance target selectivity.

Q & A

Basic: What synthetic methodologies are recommended for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone ring followed by functionalization with nitrobenzamide and dimethylphenyl groups. Key steps include:

  • Coupling reactions between activated intermediates (e.g., acyl chlorides and amines) under controlled pH and temperature .
  • Optimization parameters : Solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and reaction time (monitored via TLC/HPLC).
  • Purification : Use recrystallization or column chromatography to isolate the final product. Yield improvements (e.g., ~70–76% in analogous compounds) require iterative adjustment of stoichiometry and reaction kinetics .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; nitro group deshielding effects) .
  • Mass spectrometry : Confirm molecular weight (353.37 g/mol) via high-resolution MS (HRMS) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring puckering using software like SHELX or WinGX .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?

Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Methodological steps:

  • Variable-temperature NMR : Identify conformational flexibility (e.g., pyrrolidinone ring puckering) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Map spatial correlations to distinguish overlapping signals (e.g., aromatic protons in the dimethylphenyl group) .
  • DFT calculations : Compare experimental IR frequencies with computational models to assign vibrational modes (e.g., C=O stretch at ~1700 cm1 ^{-1}) .

Advanced: What strategies are effective for investigating the compound’s biological activity given limited mechanistic data?

Answer:
Leverage structural analogs (e.g., nitrobenzamide derivatives) to hypothesize mechanisms:

  • Target prediction : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • In vitro assays :
    • Cytotoxicity : MTT assay on HEK cells (IC50_{50} determination; compare with analogs like EVT-11511373) .
    • Enzyme inhibition : Test inhibition of kinases or proteases via fluorometric assays .
  • SAR studies : Modify substituents (e.g., nitro to amine) to assess impact on bioactivity .

Advanced: How can researchers address low solubility or stability during biological testing?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤10%) or formulate as nanoparticles .
  • Stability assays :
    • pH stability : Monitor degradation via HPLC under physiological conditions (pH 4–8).
    • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated metabolism .

Advanced: What computational tools are recommended for analyzing the compound’s reactivity or pharmacokinetics?

Answer:

  • Reactivity : Use Gaussian or ORCA for DFT calculations to map electron density (e.g., nitro group electrophilicity) .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate LogP (lipophilicity), BBB permeability, and CYP interactions .
  • Molecular dynamics : Simulate binding interactions with targets (e.g., GROMACS for protein-ligand stability) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Batch consistency : Ensure purity (>95%) via rigorous QC (HPLC, NMR) .
  • Byproduct management : Optimize reaction quenching and workup to minimize impurities (e.g., unreacted nitro intermediates) .
  • Safety : Nitro groups pose explosion risks; use controlled temperatures and inert atmospheres .

Advanced: How can structural modifications improve selectivity for specific biological targets?

Answer:

  • Fragment-based design : Replace dimethylphenyl with halogenated aryl groups to enhance hydrophobic interactions .
  • Bioisosteres : Substitute the nitro group with a sulfonamide to reduce toxicity while retaining H-bonding capacity .
  • Protease-resistant analogs : Introduce steric hindrance (e.g., methyl groups) near the amide bond to prevent enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.